5,2'-Dimethoxyflavone
Overview
Description
5,2’-Dimethoxyflavone is a flavonoid compound that belongs to the class of polyphenolic compounds known as flavones. Flavonoids are widely distributed in the plant kingdom and are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 5,2’-Dimethoxyflavone is characterized by the presence of two methoxy groups attached to the flavone backbone, specifically at the 5 and 2’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,2’-Dimethoxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 2,4-dimethoxybenzaldehyde.
Condensation Reaction: The starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base, such as sodium hydroxide, to form the chalcone intermediate.
Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions, such as using hydrochloric acid, to form the flavone structure.
Industrial Production Methods
Industrial production of 5,2’-Dimethoxyflavone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5,2’-Dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction of 5,2’-Dimethoxyflavone can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydroflavones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroflavones.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other flavonoid derivatives and as a model compound for studying flavonoid chemistry.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various in vitro and in vivo models.
Medicine: Due to its biological activities, 5,2’-Dimethoxyflavone is being investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mechanism of Action
The mechanism of action of 5,2’-Dimethoxyflavone involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha and cyclooxygenase-2, through the modulation of signaling pathways like nuclear factor-kappa B.
Anticancer Activity: 5,2’-Dimethoxyflavone induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. It also inhibits cell proliferation by arresting the cell cycle at the G1 phase.
Comparison with Similar Compounds
5,2’-Dimethoxyflavone can be compared with other similar flavonoid compounds, such as:
5-Hydroxy-3,7-dimethoxyflavone: This compound has a hydroxyl group at the 5 position instead of a methoxy group, which may result in different biological activities.
5-Hydroxy-7,4’-dimethoxyflavone: This compound has methoxy groups at the 7 and 4’ positions, which may influence its solubility and reactivity.
3’,4’-Dimethoxyflavone: This compound has methoxy groups at the 3’ and 4’ positions, which may affect its antioxidant and anti-inflammatory properties.
Conclusion
5,2’-Dimethoxyflavone is a versatile flavonoid compound with significant potential in various scientific research applications. Its unique chemical structure and biological activities make it a valuable compound for further investigation in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
5-methoxy-2-(2-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-13-7-4-3-6-11(13)16-10-12(18)17-14(20-2)8-5-9-15(17)21-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKIRTADURZGPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350944 | |
Record name | 5,2'-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6697-62-7 | |
Record name | 5,2'-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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